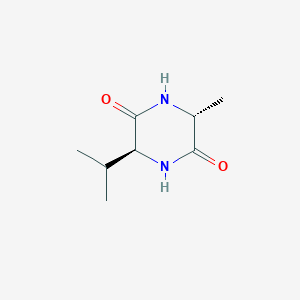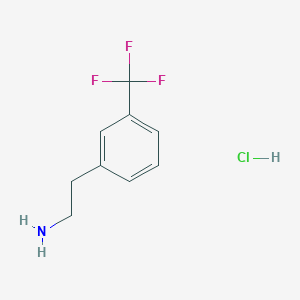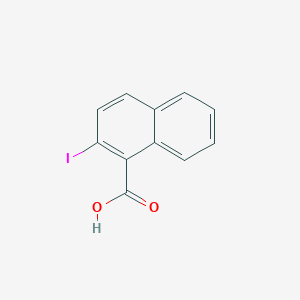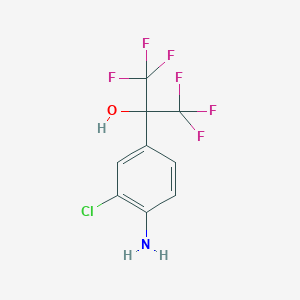
Benzenemethanol, 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)- is a chemical compound with the molecular formula C16H11ClF6NO. It is commonly known as "Bis-Trifluoromethylbenzyl" and is widely used in scientific research. The compound has several applications in the field of organic synthesis and medicinal chemistry.
作用機序
The mechanism of action of Bis-Trifluoromethylbenzyl is not well understood. However, it is believed that the compound acts by inhibiting certain enzymes in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Bis-Trifluoromethylbenzyl has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
生化学的および生理学的効果
Bis-Trifluoromethylbenzyl has several biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain cancer cells. Bis-Trifluoromethylbenzyl has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis, which is a process of programmed cell death.
実験室実験の利点と制限
Bis-Trifluoromethylbenzyl has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized easily. It has also been shown to have good selectivity and potency against certain targets. However, the compound is not very water-soluble, which can limit its use in certain experiments. Bis-Trifluoromethylbenzyl can also be toxic at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are several future directions for the research on Bis-Trifluoromethylbenzyl. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of the compound's mechanism of action and its potential targets. Further research is also needed to determine the compound's toxicity and safety profile. Bis-Trifluoromethylbenzyl has shown promise as a potential drug candidate, and further research is needed to explore its therapeutic potential.
合成法
Bis-Trifluoromethylbenzyl can be synthesized by several methods. One of the most common methods is the reaction of 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)-benzyl chloride with sodium azide in the presence of copper(I) iodide. The reaction yields Bis-Trifluoromethylbenzyl as a white solid in good yield.
科学的研究の応用
Bis-Trifluoromethylbenzyl has several applications in scientific research. It is widely used in the field of organic synthesis to prepare various compounds. The compound can also be used as a reagent in the synthesis of heterocyclic compounds. Bis-Trifluoromethylbenzyl is also used in the field of medicinal chemistry as a building block for the synthesis of drugs. The compound has been used in the synthesis of several drugs, including anti-inflammatory and anti-cancer agents.
特性
CAS番号 |
1992-30-9 |
|---|---|
製品名 |
Benzenemethanol, 4-amino-3-chloro-alpha,alpha-bis(trifluoromethyl)- |
分子式 |
C9H6ClF6NO |
分子量 |
293.59 g/mol |
IUPAC名 |
2-(4-amino-3-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H6ClF6NO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2 |
InChIキー |
ZOKCVBASGFZTEI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)N |
正規SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)N |
同義語 |
2-(4-AMino-3-chloro-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



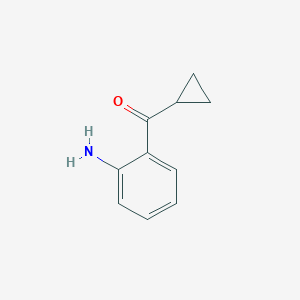
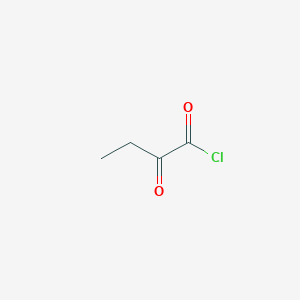
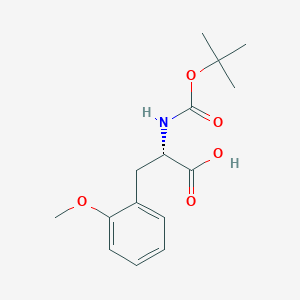
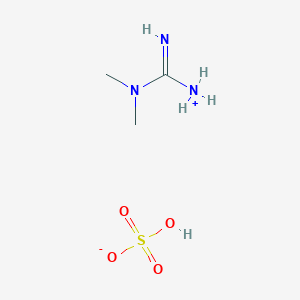
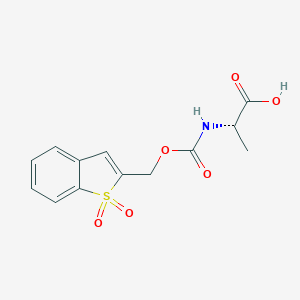
![[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate](/img/structure/B176457.png)
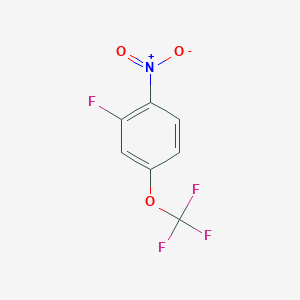
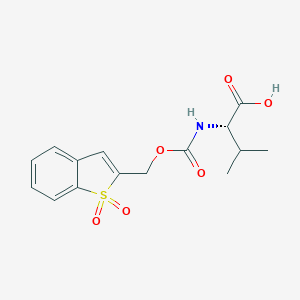
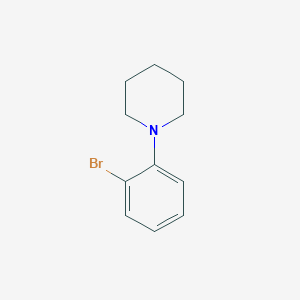
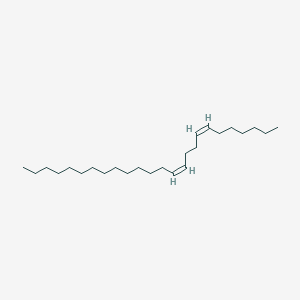
![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)
